Noradrenaline Uptake Inhibition: 10-Hydroxyamitriptyline vs. Amitriptyline vs. Nortriptyline
In direct comparative in vitro assays, 10-hydroxylated metabolites (both cis and trans isomers) demonstrated equipotent noradrenaline uptake inhibition relative to the parent drug amitriptyline, while exhibiting a nortriptyline-like selectivity profile distinct from amitriptyline's balanced inhibition [1]. Specifically, 10-hydroxyamitriptyline inhibits noradrenaline uptake preferentially over serotonin uptake, in contrast to amitriptyline which inhibits both transporters equally [1].
| Evidence Dimension | Noradrenaline uptake inhibition potency (relative to amitriptyline) |
|---|---|
| Target Compound Data | Equipotent with amitriptyline |
| Comparator Or Baseline | Amitriptyline (balanced NA/5-HT inhibition); Nortriptyline (preferential NA inhibition) |
| Quantified Difference | 10-OH-AT = Amitriptyline in NA uptake inhibition potency; 10-OH-AT selectivity resembles Nortriptyline |
| Conditions | Mouse atria in vitro (noradrenaline uptake); rabbit thrombocytes in vitro (serotonin uptake) |
Why This Matters
This demonstrates that 10-hydroxyamitriptyline contributes meaningfully to the overall pharmacological effect of amitriptyline therapy, and researchers requiring a reference standard for activity profiling cannot substitute with amitriptyline or nortriptyline without confounding the assessment of hydroxylated metabolite contributions.
- [1] Hyttel, J., Christensen, A.V., & Fjalland, B. (1980). Neuropharmacological properties of amitriptyline, nortriptyline and their metabolites. Acta Pharmacologica et Toxicologica, 47(1), 53-57. View Source
